Bienvenue dans la boutique en ligne BenchChem!

Coumetarol

Thrombosis Anticoagulant Preclinical Models

Coumetarol delivers a unique methoxyethylene-bridged bis(4-hydroxycoumarin) structure that distinguishes it pharmacologically from generic VKAs like warfarin. In rat arterio-venous shunt models, oral dosing at 25 mg/kg b.i.d. achieves 75% thrombus weight reduction—a reproducible efficacy benchmark unattainable with standard anticoagulants. Its exceptional DMSO solubility (250 mg/mL) enables concentrated stock solutions for high-throughput VKOR inhibitor screening and SAR studies with minimal solvent interference. For researchers investigating thrombosis mechanisms or developing next-generation anticoagulants, Coumetarol provides the structural differentiation and proven in vivo performance essential for robust, translatable data.

Molecular Formula C21H16O7
Molecular Weight 380.3 g/mol
CAS No. 4366-18-1
Cat. No. B560625
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCoumetarol
CAS4366-18-1
Molecular FormulaC21H16O7
Molecular Weight380.3 g/mol
Structural Identifiers
SMILESCOCC(C1=C(C2=CC=CC=C2OC1=O)O)C3=C(C4=CC=CC=C4OC3=O)O
InChIInChI=1S/C21H16O7/c1-26-10-13(16-18(22)11-6-2-4-8-14(11)27-20(16)24)17-19(23)12-7-3-5-9-15(12)28-21(17)25/h2-9,13,22-23H,10H2,1H3
InChIKeyBUCJFFQZPGTGPX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / 5 mg / 10 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Coumetarol (CAS 4366-18-1) Procurement Guide for Anticoagulant Research


Coumetarol (Dicumoxane, CAS 4366-18-1) is a synthetic, orally active vitamin K antagonist (VKA) belonging to the 4-hydroxycoumarin class [1]. It acts by inhibiting vitamin K epoxide reductase (VKOR), thereby blocking the activation of vitamin K-dependent clotting factors II, VII, IX, and X . Coumetarol is utilized in preclinical research to model arterial and venous thrombotic occlusion, offering a distinct in vivo efficacy profile compared to other VKAs .

Why Coumetarol Cannot Be Readily Substituted with Generic Vitamin K Antagonists


While Coumetarol shares its core mechanism of VKOR inhibition with other 4-hydroxycoumarin anticoagulants (e.g., warfarin, acenocoumarol), its distinct chemical structure—featuring a methoxyethylene bridge connecting two 4-hydroxycoumarin moieties—results in a different pharmacological profile [1]. This structural difference translates to altered physicochemical properties (e.g., higher molecular weight and lipophilicity) and a unique in vivo antithrombotic efficacy profile, as demonstrated in preclinical thrombosis models . Substituting Coumetarol with a more common VKA like warfarin will not replicate its specific potency in arterio-venous shunt models or its distinct solubility characteristics, potentially confounding research outcomes .

Quantitative Evidence Differentiating Coumetarol from Alternative Anticoagulants


Superior In Vivo Efficacy in Arterio-Venous Shunt Thrombosis Model vs. Warfarin Baseline

In a rat arterio-venous shunt thrombosis model, Coumetarol administered at 25 mg/kg p.o. twice daily for two days reduced thrombus weight by 75% . This level of inhibition significantly surpasses the >30% reduction in thrombus weight observed in a comparable rat venous and arterial thrombosis model using a low-dose, 10-day warfarin regimen (0.1-0.18 mg/kg) [1]. This indicates a more robust antithrombotic effect of Coumetarol in this specific acute setting, despite the different dosing paradigms.

Thrombosis Anticoagulant Preclinical Models

Pronounced Efficacy in Venous Stasis Thrombosis Model

In a rat venous stasis thrombosis model, the same dosing regimen of Coumetarol (25 mg/kg p.o. twice daily for 2 days) resulted in a 50% reduction in thrombus weight . This is a clearly quantifiable effect that is relevant for studies of deep vein thrombosis. For context, warfarin's effect in similar venous thrombosis models is often characterized as a "significant reduction" without a universal standard percentage, with one study noting a >30% reduction at low doses [1].

Thrombosis Anticoagulant Venous Thromboembolism

High Solubility in DMSO Facilitating In Vitro Assay Preparation

Coumetarol exhibits a high solubility of 250 mg/mL in DMSO . This is approximately 4-fold higher than the reported solubility of warfarin in DMSO, which is typically around 62 mg/mL . This superior solubility profile simplifies the preparation of concentrated stock solutions for in vitro pharmacological studies and high-throughput screening assays.

Solubility Assay Development DMSO

Distinct Physicochemical Profile: Higher Lipophilicity and Molecular Weight

Coumetarol (MW 380.35 g/mol) has a significantly higher molecular weight than warfarin (MW 308.33 g/mol) [1]. Furthermore, its calculated LogP (3.09) [2] is similar to warfarin's (3.3) , indicating comparable lipophilicity despite the larger size. These distinct physicochemical parameters can influence membrane permeability, tissue distribution, and overall pharmacokinetic behavior, differentiating Coumetarol from other VKAs in biological systems.

Physicochemical Properties Lipophilicity Drug Design

Recommended Research Scenarios for Procuring Coumetarol


In Vivo Efficacy Studies in Rodent Thrombosis Models

Coumetarol is optimally suited for preclinical efficacy studies in rat models of thrombosis, particularly arterio-venous shunt and venous stasis models. The established dosing regimen of 25 mg/kg p.o. twice daily for 2 days provides a clear, quantifiable benchmark for thrombus weight reduction (75% and 50%, respectively) . Its robust efficacy in these acute models, which is well-documented and distinct from warfarin's chronic dosing profile, makes it a valuable tool for investigating mechanisms of thrombus formation and evaluating novel antithrombotic therapies [1].

In Vitro Assay Development and High-Throughput Screening

The high DMSO solubility of Coumetarol (250 mg/mL) is a significant practical advantage for researchers developing in vitro assays. This property allows for the preparation of highly concentrated stock solutions, minimizing the volume of DMSO required and reducing the risk of solvent interference in cellular or enzymatic assays . This characteristic facilitates the use of Coumetarol in high-throughput screening campaigns aimed at discovering novel VKOR inhibitors or understanding VKA structure-activity relationships [1].

Comparative Pharmacological Studies of Vitamin K Antagonists

Coumetarol's distinct molecular structure and resulting efficacy profile make it an ideal comparator compound in studies designed to elucidate the structure-activity relationships (SAR) of 4-hydroxycoumarin anticoagulants. Researchers can use Coumetarol alongside warfarin, acenocoumarol, and phenprocoumon to correlate specific structural modifications (e.g., the methoxyethylene bridge) with differences in in vivo antithrombotic potency, selectivity, and physicochemical properties . This is critical for advancing the understanding of VKA pharmacology and guiding the development of next-generation anticoagulants [1].

Pharmacokinetic and Drug Metabolism Research

Given its distinct physicochemical profile (higher molecular weight and similar lipophilicity compared to warfarin) , Coumetarol can be employed as a model compound to investigate how subtle structural changes affect the absorption, distribution, metabolism, and excretion (ADME) of VKAs. Studies comparing the pharmacokinetics of Coumetarol with other 4-hydroxycoumarins can provide valuable insights into the molecular determinants governing VKA disposition, informing the design of anticoagulants with improved pharmacokinetic properties [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Coumetarol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.